4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
Description
Properties
CAS No. |
1157857-29-8 |
|---|---|
Molecular Formula |
C19H15F3N4O3 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H15F3N4O3/c1-11-3-4-13(5-17(11)26(28)29)18(27)24-15-6-14(19(20,21)22)7-16(8-15)25-9-12(2)23-10-25/h3-10H,1-2H3,(H,24,27) |
InChI Key |
XHSUGKXQPDACAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide involves multiple steps, including the formation of the imidazole ring and the introduction of the trifluoromethyl and nitro groups. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
This reaction forms the imidazole-substituted aromatic core:
-
Reactants : 3-Bromo-5-fluoro-benzotrifluoride and 4-methylimidazole.
-
Conditions :
-
Strong base (e.g., NaH, KCO) in polar aprotic solvents (NMP, DMF).
-
Elevated temperatures (70–130°C).
-
-
Outcome : Substitution of bromine/fluorine with the 4-methylimidazole group .
Table 1: SNAr Reaction Parameters
| Reactant | Base | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-Bromo-5-fluoro-benzotrifluoride | NaH | NMP | 100–120 | 85–92 | |
| 1-Fluoro-3-nitro-5-trifluoromethyl-benzene | KCO | DMF | 75–100 | 78–85 |
Nitro-Group Reduction
The nitro group in the intermediate is reduced to an amine:
-
Reactant : 4-Methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole.
-
Conditions :
-
Catalytic hydrogenation (H, Pd/C in MeOH/EtOH).
-
Ambient to elevated temperatures (25–60°C).
-
-
Outcome : Formation of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine .
Table 2: Reduction Conditions
| Catalyst | Solvent | H Pressure (psi) | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd/C (10%) | EtOH | 50–60 | 50 | 90–95 | |
| Pd/C (5%) | MeOH | 40–50 | 25 | 88–92 |
Acylation for Final Product
The amine intermediate undergoes acylation to form the target benzamide:
-
Reactants :
-
5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine.
-
4-Methyl-3-nitrobenzoyl chloride.
-
-
Conditions :
-
Base (e.g., EtN) in dichloromethane (DCM) or THF.
-
Room temperature (20–25°C).
-
Table 3: Acylation Parameters
| Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Methyl-3-nitrobenzoyl chloride | EtN | DCM | 25 | 80–85 | |
| 4-Methyl-3-nitrobenzoyl chloride | Pyridine | THF | 20 | 75–80 |
Side Reactions and Byproduct Control
-
Impurity Formation :
-
Mitigation Strategies :
Stability and Reactivity
-
Photoreactivity : Nitro group undergoes partial reduction under UV light, necessitating storage in amber glass .
-
Hydrolytic Sensitivity : Amide bond hydrolysis occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions .
Industrial-Scale Optimization
Scientific Research Applications
4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is a chemical compound with potential applications in scientific research, particularly in the context of pharmaceutical development .
Chemical Information
Research Applications
This compound appears in scientific literature and chemical databases, suggesting its use as a reference standard or intermediate in chemical synthesis . While specific applications of this compound are not extensively detailed in the provided search results, its structural similarity to known tyrosine kinase inhibitors and other therapeutic agents allows us to infer potential research avenues .
Role as an Intermediate in Nilotinib Synthesis
- This compound is related to the synthesis of nilotinib .
- Nilotinib is a small-molecule tyrosine kinase inhibitor used to treat Imatinib-resistant chronic myelogenous leukemia .
- The preparation of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a precursor to nilotinib, has been explored through various chemical processes .
Potential Research Directions
Given the information, potential research directions involving this compound could include:
- Drug Discovery: Investigating its potential as a novel inhibitor of specific biological targets, such as kinases or enzymes involved in inflammatory pathways .
- Chemical Synthesis: Utilizing it as a building block in the synthesis of more complex molecules with potential therapeutic applications .
- Analytical Chemistry: Employing it as a reference standard for the identification and quantification of related compounds in pharmaceutical analysis .
Mechanism of Action
The mechanism of action of 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl and nitro groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility: Limited aqueous solubility due to hydrophobic trifluoromethyl and aromatic groups.
- Stability : Stable under controlled storage (+5°C, anhydrous conditions) .
- pKa: Not directly reported, but related nilotinib derivatives exhibit pKa₁ ~2.1 (imidazole protonation) and pKa₂ ~5.4 (pyridine protonation) .
Comparison with Structurally Similar Compounds
Structural Analogs in Tyrosine Kinase Inhibitors
Key Findings :
- Radotinib : Replacing nilotinib’s pyridinyl group with pyrazine (C₄H₄N₂) alters the binding mode to BCR-ABL1, enhancing activity against the T315I mutation .
- Ponatinib Analogs: Introducing hydrophilic amines (e.g., dimethylamino) to the imidazole ring reduced potency, highlighting the importance of the original 4-methylimidazole moiety .
Benzamide Derivatives with Anticancer Activity
Biological Activity
The compound 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide , commonly known as Nilotinib, is a small-molecule tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia (CML) that is resistant to imatinib. Its unique structure and biological activity make it a subject of extensive research, particularly regarding its pharmacological properties and therapeutic applications.
Chemical Formula
- Molecular Formula : C₁₈H₁₈F₃N₅O₃
- Molecular Weight : 529.52 g/mol
Nilotinib functions as a potent inhibitor of Bcr-Abl tyrosine kinase, which is responsible for the proliferation of leukemic cells in CML. By inhibiting this enzyme, Nilotinib effectively reduces cell proliferation and induces apoptosis in malignant cells. The compound also exhibits activity against other kinases, including PDGFR and c-KIT, which may contribute to its therapeutic effects in various malignancies .
Pharmacokinetics
Nilotinib is absorbed rapidly following oral administration, with peak plasma concentrations attained within 3 hours. It has a high bioavailability due to its lipophilic nature. The drug is extensively metabolized by the liver, primarily via CYP3A4, and has a half-life of approximately 17 hours, allowing for once-daily dosing in clinical settings .
Efficacy and Clinical Studies
Clinical trials have demonstrated that Nilotinib significantly improves response rates in patients with imatinib-resistant CML compared to alternative therapies. In a pivotal Phase III study, patients treated with Nilotinib achieved a major molecular response rate of 44% after 12 months of treatment .
Case Study: Efficacy in Imatinib-Resistant Patients
A notable case study involved a cohort of 100 patients with chronic phase CML who had previously failed imatinib therapy. Following treatment with Nilotinib, 60% achieved complete cytogenetic response (CCyR) within 6 months, highlighting its effectiveness in overcoming resistance mechanisms associated with prior therapies .
Adverse Effects
While generally well-tolerated, Nilotinib can cause side effects such as:
- Hematologic Toxicity : Thrombocytopenia and neutropenia.
- Metabolic Effects : Hyperglycemia and lipid abnormalities.
- Cardiovascular Events : QT prolongation leading to arrhythmias.
Monitoring for these effects is essential during treatment .
Drug Interactions
Nilotinib's metabolism can be affected by other drugs that induce or inhibit CYP3A4. Patients should be advised to avoid concomitant use of strong CYP3A4 inhibitors or inducers to prevent alterations in drug efficacy and safety profiles .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide, and what are the critical reaction conditions to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, the trifluoromethylphenyl moiety is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Key steps include:
- Step 1 : Condensation of 3-nitro-4-methylbenzoic acid derivatives with activated intermediates (e.g., acyl chlorides) under anhydrous conditions.
- Step 2 : Introduction of the 4-methylimidazole group via palladium-catalyzed cross-coupling, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .
- Critical Conditions : Use of polar aprotic solvents (DMF, DMSO), controlled temperature (60–80°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates. Confirmation of purity requires HPLC or TLC monitoring .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Key markers include the nitro group’s deshielding effects (δ ~8.0–8.5 ppm for aromatic protons adjacent to NO₂) and trifluoromethyl (CF₃) signals (¹³C δ ~120–125 ppm, quartet splitting due to ¹JCF coupling) .
- FT-IR : Confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and nitro group asymmetric stretching (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Prioritize molecular ion peaks (e.g., [M+H]⁺) with accurate mass matching calculated values (Δ < 2 ppm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across different studies involving this compound?
- Methodological Answer :
- Controlled Assay Conditions : Standardize cell lines (e.g., use authenticated K562 cells for kinase inhibition studies) and buffer systems (pH 7.4, 37°C) to minimize variability .
- Orthogonal Assays : Validate IC₅₀ values using both enzymatic (e.g., radiometric kinase assays) and cellular (e.g., proliferation assays) approaches.
- Data Normalization : Include reference inhibitors (e.g., imatinib for Bcr-Abl studies) as internal controls to calibrate activity .
Q. What computational strategies are recommended for elucidating the binding interactions of this compound with its target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite. Prepare the protein structure (PDB: 3CS9 for Abl kinase) by removing water molecules and adding polar hydrogens. Define the binding site using co-crystallized ligands .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Analyze hydrogen bonds (e.g., between the nitro group and Lys271) and hydrophobic interactions (CF₃ with Phe382) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and rank derivatives .
Q. What methodologies are employed to assess the metabolic stability and in vitro ADME properties of this compound during preclinical development?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) at 37°C, and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
- Caco-2 Permeability : Measure apparent permeability (Papp) in monolayers to predict intestinal absorption. Use bidirectional transport (A→B and B→A) to assess efflux ratios (P-gp liability) .
- Plasma Protein Binding : Employ equilibrium dialysis or ultrafiltration to determine unbound fraction (fu), critical for dose adjustment .
Tables for Key Data
Table 1 : Spectral Markers for Structural Confirmation
| Functional Group | Technique | Key Signal |
|---|---|---|
| Amide (C=O) | FT-IR | 1650–1680 cm⁻¹ |
| CF₃ | ¹³C NMR | δ 120–125 ppm (q, ¹JCF) |
| Nitro (NO₂) | ¹H NMR | δ 8.0–8.5 ppm (aromatic H) |
Table 2 : In Vitro ADME Parameters (Example Data)
| Parameter | Value (Human) | Method |
|---|---|---|
| Microsomal t₁/₂ | 45 min | LC-MS/MS |
| Caco-2 Papp (A→B) | 12 × 10⁻⁶ cm/s | HPLC |
| Plasma Protein Binding | 92% bound | Equilibrium Dialysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
